molecular formula C14H13ClN2O B14186552 9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one CAS No. 917891-61-3

9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Cat. No.: B14186552
CAS No.: 917891-61-3
M. Wt: 260.72 g/mol
InChI Key: KQGJYVHRTRLMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by its unique structure, which includes a pyrrole ring fused to a quinoline ring system. The presence of a chlorine atom at the 9th position and three methyl groups at the 1st, 2nd, and 3rd positions further distinguishes this compound. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.

Mechanism of Action

The mechanism of action of 9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-1,2,3-trimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: is unique due to the presence of the chlorine atom at the 9th position and the specific arrangement of methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

917891-61-3

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

9-chloro-1,2,3-trimethyl-6H-pyrrolo[3,2-f]quinolin-7-one

InChI

InChI=1S/C14H13ClN2O/c1-7-8(2)17(3)11-5-4-10-14(13(7)11)9(15)6-12(18)16-10/h4-6H,1-3H3,(H,16,18)

InChI Key

KQGJYVHRTRLMDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=C(C=C2)NC(=O)C=C3Cl)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.